molecular formula C13H12N4O2S B12582167 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646509-54-8

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12582167
CAS No.: 646509-54-8
M. Wt: 288.33 g/mol
InChI Key: BYBCYLZKFOFBJE-UHFFFAOYSA-N
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Description

6-[(3-Methoxyphenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a methylsulfanyl group substituted at the 6-position of the purine core, linked to a 3-methoxyphenyl moiety. This compound belongs to a class of modified purines, which are pivotal in medicinal chemistry due to their structural similarity to endogenous nucleotides, enabling interactions with enzymes, receptors, and nucleic acids .

Properties

CAS No.

646509-54-8

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

6-[(3-methoxyphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C13H12N4O2S/c1-19-9-4-2-3-8(5-9)6-20-12-10-11(15-7-14-10)16-13(18)17-12/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18)

InChI Key

BYBCYLZKFOFBJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol has the following molecular characteristics:

  • Molecular Formula : C₁₂H₁₁N₅O
  • Molecular Weight : 241.25 g/mol
  • Chemical Structure : The compound features a purine base with a methoxyphenyl group and a methylsulfanyl substituent, which contribute to its biological activity and solubility properties .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol. For instance, derivatives of this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 12 mg/mL, indicating their potential as effective antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes. A study focusing on fragment screening revealed that several compounds related to this structure could act as inhibitors for oxidoreductase enzymes. This suggests potential applications in developing treatments for diseases where enzyme modulation is beneficial .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems may also present opportunities in neuropharmacology. Compounds with similar structures have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.

Material Science Applications

Beyond biological applications, 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol can be utilized in material science. Its unique chemical structure allows for incorporation into polymers or other materials that require specific electronic or optical properties. Research into the synthesis of hybrid materials using this compound could lead to advancements in sensor technology or drug delivery systems.

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted by researchers at Ondo State University demonstrated that synthesized compounds derived from N-(3-methoxyphenyl)-methyl dithiocarbamic acid exhibited higher antibacterial activities compared to standard drugs, reinforcing the potential of methoxyphenyl derivatives in combating bacterial infections .
  • Enzyme Screening : Fragment-based drug discovery methods applied to related purine compounds have identified several candidates that show promise as enzyme inhibitors, suggesting a pathway for developing new therapeutics targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine Derivatives

Compound Name Substituent at 6-Position Phenyl Ring Modification Molecular Weight (g/mol) Key Features
6-[(3-Methoxyphenyl)methylsulfanyl]-9H-purin-2-ol Methylsulfanyl 3-Methoxy ~328.4* Enhanced solubility via methoxy group
6-[(4-Bromophenyl)methylsulfanyl]-9H-purin-2-ol Methylsulfanyl 4-Bromo ~378.3 High reactivity due to bromine
6-[(2-Fluorophenyl)methylsulfanyl]-9H-purin-2-ol Methylsulfanyl 2-Fluoro ~332.3 Electronegative fluorine for binding
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine Benzylsulfanyl None ~377.5 Diethoxyethyl group enhances lipophilicity
[6-(Hexylsulfanyl)-9H-purin-9-yl]methanol Hexylsulfanyl None ~268.4 Long alkyl chain increases hydrophobicity

*Estimated based on analogous compounds.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 3-methoxy group in the target compound likely improves aqueous solubility compared to brominated analogs (e.g., 4-bromo derivative in ), which are more lipophilic.
  • Binding Affinity : The methylsulfanyl group may facilitate thioether-mediated interactions with cysteine residues in target proteins, similar to 6-thioguanine .

Key Research Findings and Implications

Substituent Position Effects : The position of phenyl ring substituents (e.g., 3-methoxy vs. 4-bromo) significantly alters biological activity. For instance, 4-bromo derivatives exhibit stronger enzyme inhibition, while 3-methoxy analogs may prioritize solubility and CNS penetration .

Thioether Linkage : Methylsulfanyl groups enhance chemical reactivity and enable nucleophilic substitution reactions, making these compounds versatile intermediates for further derivatization .

Therapeutic Potential: While halogenated analogs (e.g., bromophenyl derivatives) show promise in oncology, the target compound’s methoxy group positions it as a candidate for neurological or inflammatory disorders where solubility and blood-brain barrier penetration are critical .

Biological Activity

6-[(3-Methoxyphenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of purine analogs that exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides an overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a purine base linked to a methoxyphenyl group and a methylsulfanyl group, which are crucial for its biological activity.

1. Anticancer Activity

Research indicates that purine derivatives can inhibit cancer cell proliferation. A study highlighted the effects of various purine analogs on human cancer cell lines, including HeLa and A549 cells. The compound demonstrated significant antiproliferative activity with an IC50 value indicating effective concentration levels for inhibiting cancer cell growth.

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results suggest that 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol could be a candidate for further development in cancer therapy .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves the inhibition of D-alanylation of teichoic acids in bacterial cell walls, which is essential for maintaining cell wall integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus62.5
Enterococcus faecalis78.12

The inhibition of DltA enzyme activity by this compound suggests a novel approach to combat bacterial infections .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this purine derivative has been studied for its anti-inflammatory effects. It has been shown to modulate purinergic signaling pathways, which play a critical role in inflammation and immune responses. Activation of P2Y receptors by extracellular nucleotides can lead to the stimulation of various intracellular signaling pathways that mediate inflammatory responses .

Case Studies

Several case studies have explored the therapeutic potential of purine derivatives:

  • Case Study 1: A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with purine analogs resulted in reduced inflammatory markers and improved patient outcomes.
  • Case Study 2: Research on animal models indicated that administration of this compound led to significant reductions in tumor size and metastasis in lung cancer models.

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